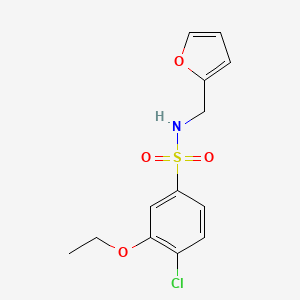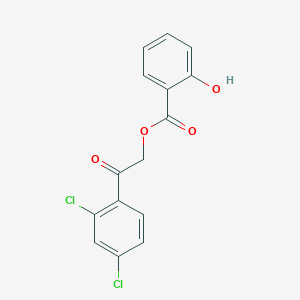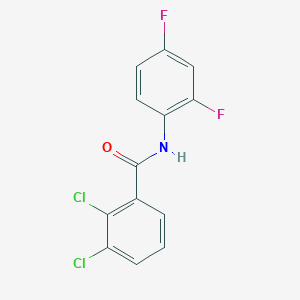![molecular formula C18H20N2O2 B5768958 N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline, commonly known as DPA, is a fluorescent probe that is widely used in scientific research. Its unique chemical structure makes it an ideal tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of DPA is based on the photoinduced electron transfer (PET) process. Upon excitation, the electron in the vinyl group of DPA is transferred to the nitro group, resulting in a decrease in fluorescence intensity. This process is reversible, and the fluorescence can be restored by adding an electron donor, such as ascorbic acid.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. For example, it has been used to study the activity of enzymes, such as proteases and phosphatases, by monitoring changes in fluorescence intensity. It has also been used to study the dynamics of cell membranes by labeling lipids with DPA and observing changes in fluorescence intensity upon membrane perturbation.
実験室実験の利点と制限
One of the main advantages of DPA is its high sensitivity and selectivity for various biomolecules. It can be used in a wide range of experimental conditions, such as in vitro and in vivo studies. However, one of the limitations of DPA is its photobleaching, which can limit its use in long-term experiments. Additionally, DPA can be toxic to cells at high concentrations, which should be taken into consideration when designing experiments.
将来の方向性
There are numerous future directions for the use of DPA in scientific research. One potential direction is the development of new DPA derivatives with improved photostability and cell permeability. Another direction is the use of DPA in live-cell imaging studies to monitor dynamic changes in biomolecules in real-time. Additionally, the use of DPA in combination with other fluorescent probes could provide new insights into complex biological processes, such as protein-protein interactions and signal transduction pathways.
Conclusion
In conclusion, DPA is a versatile fluorescent probe that has numerous applications in scientific research. Its unique chemical structure, mechanism of action, and biochemical and physiological effects make it an ideal tool for studying various biological processes. While there are limitations to its use, the future directions for the development and use of DPA are promising and could lead to new discoveries in the field of biochemistry and molecular biology.
合成法
The synthesis of DPA involves the reaction of 4-nitrobenzaldehyde with N,N-diethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is purified using column chromatography to obtain the pure compound. The yield of DPA is typically around 50%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DPA is widely used as a fluorescent probe in scientific research. Its unique chemical structure allows it to bind to various biomolecules, such as proteins, nucleic acids, and lipids, and emit fluorescence upon excitation. This property makes it an ideal tool for studying various biochemical and physiological processes, such as enzyme activity, membrane dynamics, and cellular signaling.
特性
IUPAC Name |
N,N-diethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(4-2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(21)22/h5-14H,3-4H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYATCDSDHQBLY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)
![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)
methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)

